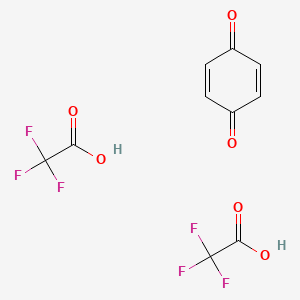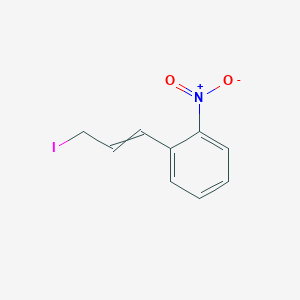
1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene is an organic compound characterized by the presence of an iodine atom attached to a prop-1-en-1-yl group and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene typically involves the iodination of a prop-1-en-1-yl precursor followed by nitration of the benzene ring. The reaction conditions often require the use of iodine and a suitable oxidizing agent for the iodination step, and a nitrating mixture (such as a combination of nitric acid and sulfuric acid) for the nitration step.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and nitration processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can replace the iodine atom under suitable conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols-substituted products.
Applications De Recherche Scientifique
1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Bromoprop-1-en-1-yl)-2-nitrobenzene
- 1-(3-Chloroprop-1-en-1-yl)-2-nitrobenzene
- 1-(3-Fluoroprop-1-en-1-yl)-2-nitrobenzene
Uniqueness
1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher atomic weight of iodine can influence the compound’s behavior in chemical reactions and its interactions with other molecules.
Propriétés
Numéro CAS |
918959-07-6 |
|---|---|
Formule moléculaire |
C9H8INO2 |
Poids moléculaire |
289.07 g/mol |
Nom IUPAC |
1-(3-iodoprop-1-enyl)-2-nitrobenzene |
InChI |
InChI=1S/C9H8INO2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-6H,7H2 |
Clé InChI |
MCGZYYYOHXBZFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CCI)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


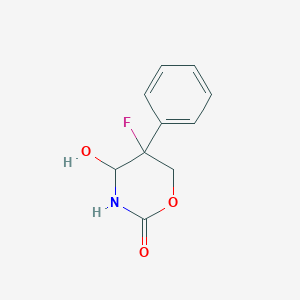
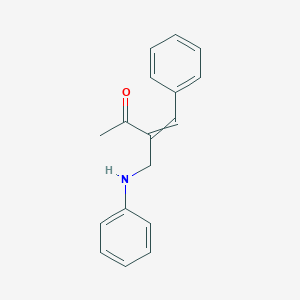
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
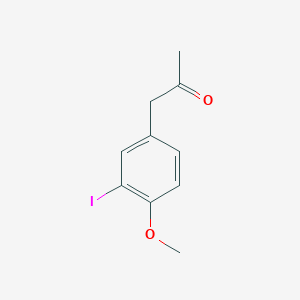
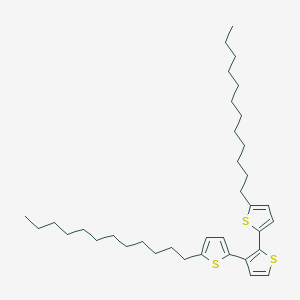
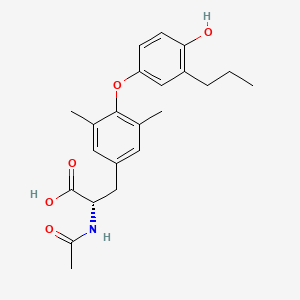
![3-[4-(Aminomethyl)phenoxy]benzoic acid](/img/structure/B14203812.png)
![2-Methyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14203817.png)
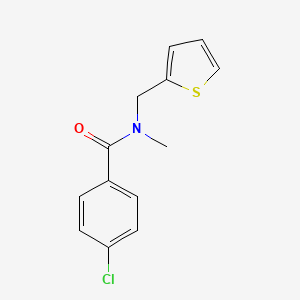
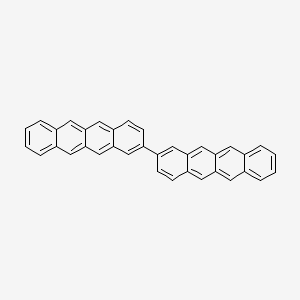
![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
